Product packaging for Ethyl 3-ethylhexanoate(Cat. No.:CAS No. 84612-77-1)

Ethyl 3-ethylhexanoate

Cat. No.: B3057734
CAS No.: 84612-77-1
M. Wt: 172.26 g/mol
InChI Key: IZJZWBNWUOYBQI-UHFFFAOYSA-N
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Description

Significance and Context in Contemporary Chemical Sciences

Ethyl 3-ethylhexanoate, with the chemical formula C₁₀H₂₀O₂, is an ester derived from 3-ethylhexanoic acid and ethanol (B145695). smolecule.com As a member of the alkyl ester family, it is noted for its volatility and specific physicochemical properties. The compound's branched structure is a key feature, influencing its physical characteristics and applications. aston-chemicals.com

In the field of organic chemistry, this compound serves as a reagent and an intermediate in various syntheses. ontosight.ai Its ester functional group can undergo several fundamental reactions, including hydrolysis to its parent acid and alcohol, transesterification with other alcohols, and reduction to corresponding alcohols. These reactions make it a versatile building block for more complex molecules.

The compound and its structural analogs are relevant in the flavor and fragrance industry due to their characteristic aromas. smolecule.comontosight.ai Esters, in general, are well-known for contributing to the natural scents of fruits and flowers. ebsco.com Specifically, ethyl esters of hexanoic acid and its derivatives are often associated with fruity notes. journals.ac.zawikipedia.org For instance, the related compound ethyl hexanoate (B1226103) is found in pineapples and has a fruity odor. wikipedia.orgoup.com

Furthermore, the broader class of metal 2-ethylhexanoates, derived from the corresponding carboxylic acid, has significant applications in materials science and catalysis. researchgate.netatamanchemicals.com These metal complexes are used as precursors for materials and as catalysts in polymerization reactions, such as the trimerization of ethylene. researchgate.netwikipedia.org While this compound itself is not a metal complex, the chemistry of its parent acid highlights the industrial relevance of this structural motif. atamanchemicals.comatamanchemicals.com

Historical Perspectives on Branched-Chain Ester Chemistry

The study of esters dates back to the 19th century with the development of esterification reactions, most notably the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method for ester synthesis. smolecule.comresearchgate.net Initially, research focused primarily on simple, straight-chain esters, which were identified as key components of natural flavors and fragrances. ebsco.com

Interest in branched-chain esters grew as analytical techniques advanced, allowing for the identification of these more complex structures in natural products. acs.org Research has shown that branched-chain esters are crucial to the aroma profiles of many fruits, such as apples and bananas. acs.org This discovery spurred further investigation into the biosynthesis of these compounds, revealing that they are often derived from the metabolism of branched-chain amino acids. acs.org The study of these metabolic pathways is an active area of research, aiming to understand how fruits develop their characteristic scents. acs.org

In parallel, the field of polymer and materials science has recognized the value of branched chemical structures. Branched side chains can be incorporated into polymers to modify their physical properties, such as solubility and charge transport characteristics. rsc.org The development of synthetic methods for creating esters with specific branching patterns has become important for designing functional materials. aston-chemicals.comrsc.org The use of metal alkanoates, including those with branched chains like 2-ethylhexanoates, as precursors and catalysts has been a significant development in materials chemistry. researchgate.net

Structural Elucidation and Stereochemical Considerations of this compound Isomers

The molecular structure of this compound is characterized by a hexanoate main chain with an ethyl group attached to the third carbon atom (C3) and an ethyl ester functional group. nih.gov

A critical aspect of its structure is the presence of a chiral center at the C3 carbon. This carbon atom is bonded to four different groups: a hydrogen atom, an ethyl group, a propyl group, and a -CH₂COO- group. Consequently, this compound can exist as a pair of stereoisomers, specifically enantiomers: (R)-ethyl 3-ethylhexanoate and (S)-ethyl 3-ethylhexanoate. atamanchemicals.comatamanchemicals.comnih.gov Commercially, the compound is typically supplied as a racemic mixture, containing equal amounts of both enantiomers. atamanchemicals.comatamanchemicals.com The specific spatial arrangement, or stereochemistry, can be crucial in biological systems and for certain specialized applications, though in many industrial uses the racemic mixture is common. nih.gov

The structure of this compound and its purity are typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Spectroscopic methods provide detailed information about the molecule's connectivity and chemical environment. researchgate.net

Physicochemical Properties of this compound Below is a table summarizing key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂ nih.gov
Molecular Weight 172.26 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 84612-77-1 nih.gov
Canonical SMILES CCCC(CC)CC(=O)OCC nih.gov
InChI Key IZJZWBNWUOYBQI-UHFFFAOYSA-N nih.gov
XLogP3 3.4 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 7 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B3057734 Ethyl 3-ethylhexanoate CAS No. 84612-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-7-9(5-2)8-10(11)12-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJZWBNWUOYBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647192
Record name Ethyl 3-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84612-77-1
Record name Ethyl 3-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 3 Ethylhexanoate

Chemo-Catalytic Pathways

Chemo-catalytic synthesis provides robust and scalable methods for the production of Ethyl 3-ethylhexanoate. These pathways primarily involve the esterification of 3-ethylhexanoic acid with ethanol (B145695), facilitated by a catalyst to increase the reaction rate and influence the equilibrium position.

Esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water. chemguide.co.uk The primary challenge is to shift the chemical equilibrium towards the product side to achieve a high yield. libretexts.org

The Fischer-Speier esterification is a classical method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. organic-chemistry.orgpatsnap.com This process is highly effective for producing esters like this compound from 3-ethylhexanoic acid and ethanol.

The reaction mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly concentrated sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemguide.co.uk

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: This protonation converts a hydroxyl group into a good leaving group (water). The elimination of a water molecule from the intermediate regenerates the carbonyl group and forms a protonated ester. organic-chemistry.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.org

To maximize the yield of this compound, Le Chatelier's principle is applied. This is typically achieved by using a large excess of the alcohol (ethanol) or by continuously removing the water produced during the reaction, for instance, through azeotropic distillation. libretexts.orgorganic-chemistry.org Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase ester yield from around 65% to 97% at equilibrium. masterorganicchemistry.com

ParameterConditionPurpose
Reactants 3-Ethylhexanoic Acid, EthanolFormation of the ester.
Catalyst Concentrated H₂SO₄, p-TsOHTo protonate the carbonyl and increase reaction rate. organic-chemistry.org
Key Strategy Use of excess ethanol or removal of waterTo shift the equilibrium towards the products. libretexts.org
Reaction Type Reversible, equilibrium-limitedRequires specific conditions to drive to completion. chemguide.co.uk

Base-catalyzed esterification, also known as saponification when referring to the hydrolysis of esters, is generally not the preferred method for synthesizing an ester directly from a carboxylic acid and an alcohol. chemistrysteps.com The addition of a base to a carboxylic acid results in the formation of a carboxylate anion. This anion is negatively charged and resonance-stabilized, making it a poor electrophile and thus unreactive towards nucleophilic attack by an alcohol. ucalgary.ca

However, base catalysis is highly effective for the hydrolysis of esters, which is the reverse reaction. libretexts.org In this process, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxide leaving group forms a carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. ucalgary.ca This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Base-catalyzed transesterification, where an ester reacts with an alcohol in the presence of a base, is a viable synthetic route. For the synthesis of this compound, this would involve reacting a different ester of 3-ethylhexanoic acid (e.g., mthis compound) with ethanol and a base catalyst.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for regeneration and reuse, reduced corrosion issues, and more environmentally friendly processes. mdpi.comoru.edu

Solid acid catalysts have emerged as effective and sustainable alternatives to mineral acids in esterification reactions. oru.edu

Amberlyst-15 is a strongly acidic, macroreticular polymeric resin based on sulfonated polystyrene. arkat-usa.org It is widely used in organic synthesis due to its high catalytic activity, thermal stability, and reusability. researchgate.netscispace.com In esterification, Amberlyst-15 provides the necessary acidic sites for the reaction to proceed, functioning similarly to sulfuric acid but without the associated separation and corrosion problems. arkat-usa.org For the synthesis of similar esters like ethyl hexanoate (B1226103), studies have demonstrated high conversion rates using Amberlyst-15. tandfonline.comresearchgate.net For example, a maximum equilibrium conversion of 84.2% for ethyl hexanoate was achieved in 50 minutes using Amberlyst-15 under microwave irradiation. tandfonline.com The catalyst's porous structure allows for good accessibility of the reactants to the active sulfonic acid sites. arkat-usa.org

NKC-9 macroporous dry hydrogen catalytic resin is another strongly acidic cation exchange resin used for ester synthesis. google.com It is a styrene-divinylbenzene based resin with sulfonic acid functional groups. google.com This catalyst has been successfully employed in the synthesis of ethyl hexanoate from n-hexanoic acid and ethanol. google.com The benefits of using NKC-9 resin include mild reaction conditions, high catalytic efficiency, and the potential for continuous operation in a packed bed reactor. google.comresearchgate.net The catalyst is non-corrosive, environmentally friendly due to the absence of waste acid, and can be regenerated and reused, which lowers production costs. google.com A patented method for ethyl hexanoate synthesis using NKC-9 reports reacting n-caproic acid and ethanol at 60-90 °C for 3-5 hours. google.com

CatalystTypeKey FeaturesReported Conditions (for Ethyl Hexanoate)
Amberlyst-15 Sulfonated Polystyrene ResinHigh activity, thermal stability, reusable, non-corrosive. arkat-usa.orgorganic-chemistry.org1:2 acid to alcohol mole ratio, 328 K, 9% w/w catalyst loading. tandfonline.com
NKC-9 Resin Styrene-DVB Cation Exchange ResinEnvironmentally friendly, reusable, high efficiency, suitable for continuous processes. google.com1:1.5 to 1:2.5 acid to alcohol molar ratio, 60-90 °C, 3-5 h reaction time. google.com

The application of ultrasonic irradiation is a modern technique for process intensification in chemical synthesis. nih.gov Sonochemistry can significantly accelerate reaction rates, increase yields, and reduce reaction times in esterification processes. researchgate.net The enhancement is attributed to the physical phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which enhance mass transfer and increase the reactivity of the chemical species. nih.govnih.gov

In the context of esterification, ultrasound can:

Improve Mixing: The turbulent flow created by cavitation ensures efficient mixing of the reactants and catalyst, overcoming mass transfer limitations, especially in heterogeneous systems.

Enhance Catalyst Activity: For solid catalysts like resins, ultrasound can help to clean the catalyst surface and facilitate the diffusion of reactants to the active sites.

A study on the lipase-catalyzed synthesis of ethyl hexanoate demonstrated a significant reduction in reaction time from 120 minutes in a conventional process to just 40 minutes with ultrasonic assistance, achieving a high conversion of 94.25%. researchgate.net While this example uses an enzymatic catalyst, similar enhancements in rate and efficiency are observed in chemo-catalytic systems, making it a promising optimization strategy for the synthesis of this compound. acs.org

Heterogeneous Catalysis and Process Optimization

Kinetic Modeling and Activation Energy Determination in Catalytic Processes

Understanding the kinetics of catalytic processes is crucial for optimizing reaction conditions and reactor design. Kinetic modeling for the synthesis of similar esters, such as ethyl hexanoate, often follows models like the Eley-Rideal mechanism, where the reaction occurs between an adsorbed species and a molecule in the bulk phase. For the heterogeneous catalytic esterification of hexanoic acid and ethanol, the activation energy has been determined to be in the range of 22.007 kJ/mol to 40.39 kJ mol⁻¹ researchgate.net. In another study involving microwave-assisted synthesis of ethyl hexanoate using a heterogeneous catalyst, the activation energy was found to be 17.63 kJ/mol tandfonline.com. A study on the enzymatic synthesis of ethyl hexanoate in a solvent-free system determined the activation energy to be 25.76 kJ/mol researchgate.net. The determination of activation energy is vital as it represents the minimum energy required for the reaction to occur and provides insights into the reaction's temperature sensitivity .

Table 1: Activation Energies for Ethyl Hexanoate Synthesis

Catalytic System Activation Energy (kJ/mol)
Heterogeneous Catalyst (Indion-225H/Amberlyst-15) 40.39 researchgate.net
Heterogeneous Catalyst 22.007 researchgate.net
Microwave-assisted (Amberlyst-15) 17.63 tandfonline.com
Enzymatic (Novozym 435) 25.76 researchgate.net

Biocatalytic Synthesis Routes

Biocatalytic methods, employing enzymes as catalysts, have gained prominence as a green alternative for ester synthesis. These processes are characterized by high selectivity, mild reaction conditions, and reduced environmental impact.

Lipase-Mediated Esterification and Transesterification

Lipases are widely used biocatalysts for the synthesis of esters like this compound through esterification (reaction between a carboxylic acid and an alcohol) and transesterification (reaction between an ester and an alcohol or acid) oup.comnih.gov. The enzymatic synthesis of ethyl hexanoate has been successfully demonstrated via acyl transfer reactions oup.com. Transesterification can be an effective strategy to overcome challenges associated with water formation in direct esterification oup.com.

Enzyme Selection and Specificity (e.g., Rhizomucor miehei lipase (B570770), Novozym 435)

The choice of lipase is critical for achieving high yields and specificity. Rhizomucor miehei lipase (RML) has shown high specificity in the synthesis of ethyl hexanoate in n-hexane oup.com. Among several lipases screened, RML exhibited the highest transesterification activity for this particular ester oup.com. Novozym 435, an immobilized form of Candida antarctica lipase B, is another highly effective and widely used commercial biocatalyst for ester synthesis semanticscholar.org. It has been successfully employed in the synthesis of various esters, including cetyl 2-ethylhexanoate (B8288628), demonstrating its versatility epa.gov. The immobilization of lipases can enhance their stability and reusability, making the process more economically viable semanticscholar.org.

Optimization of Bioreaction Parameters (e.g., water content, temperature, pH, substrate ratio)

To maximize the yield of this compound, it is essential to optimize various reaction parameters.

Water Content: In non-aqueous enzymatic catalysis, a certain amount of water is necessary to maintain the enzyme's active conformation. However, excessive water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield researchgate.net. The effect of water on the synthesis of 2-ethylhexyl-2-ethylhexanoate showed that the esterification reaction rate decreases with an increase in water content researchgate.net.

Temperature: Temperature influences both the reaction rate and enzyme stability. For the synthesis of ethyl hexanoate using immobilized Rhizomucor miehei lipase, the optimal temperature range was found to be 45–55 °C oup.com. Temperatures above 60 °C led to enzyme deactivation oup.com.

pH: The pH of the reaction medium, particularly in the case of microemulsion systems, can significantly affect the enzyme's activity. For the lipase-catalyzed synthesis of ethyl hexanoate in a microemulsion system, a pH of 7 was found to be optimal researchgate.net.

Substrate Ratio: The molar ratio of the substrates (acid and alcohol) is a critical parameter. For the synthesis of ethyl hexanoate, a 1:3 molar ratio of acid to alcohol was found to be optimal in a solvent-free system using Novozym 435 researchgate.net. However, high concentrations of either substrate can lead to enzyme inhibition oup.comresearchgate.net.

Table 2: Optimized Parameters for Lipase-Catalyzed Ethyl Hexanoate Synthesis

Parameter Optimal Value/Range Enzyme Reference
Temperature 45-55 °C Rhizomucor miehei lipase oup.com
Temperature 50 °C Novozym 435 researchgate.net
pH 7 Lipase in microemulsion researchgate.net
Substrate Molar Ratio (Acid:Alcohol) 1:3 Novozym 435 researchgate.net
Substrate Concentration 0.5 M (equimolar) Rhizomucor miehei lipase oup.com
Immobilized Enzyme Systems in Ester Synthesis

Immobilization of lipases on solid supports offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and potential for continuous operation and reuse nih.govnih.gov. Rhizomucor miehei lipase immobilized on magnetic nanoparticles has been effectively used for the production of fatty acid ethyl esters scispace.com. Novozym 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin, is a commercially successful example of an immobilized enzyme used extensively in ester synthesis semanticscholar.org. The choice of the immobilization support and method can significantly influence the enzyme's activity, stability, and selectivity nih.gov.

Microemulsion Systems in Enzymatic Reactions

Enzymatic reactions in microemulsion systems provide a unique microenvironment for the enzyme, which can enhance its activity and stability. A study on the lipase-catalyzed synthesis of ethyl hexanoate in a dodecylbenzenesulfonic acid/isooctane/water microemulsion system demonstrated a high conversion rate of 98.5% researchgate.net. In such systems, the enzyme is located within the aqueous core of the reverse micelles, while the substrates are in the surrounding organic phase. The large interfacial area in microemulsions facilitates the interaction between the enzyme and the substrates, leading to an enhanced reaction rate researchgate.net. The water-to-surfactant molar ratio (w0) is a crucial parameter in these systems, with an optimal w0 of 4 being reported for ethyl hexanoate synthesis researchgate.net.

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Ethylhexanoate

Hydrolytic Pathways and Kinetics

Hydrolysis of an ester is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. chemguide.co.uk For ethyl 3-ethylhexanoate, this process yields 3-ethylhexanoic acid and ethanol (B145695). The reaction can be catalyzed by acids, bases, or enzymes.

Acid-Mediated Hydrolysis

The hydrolysis of esters in the presence of a dilute acid, such as sulfuric or hydrochloric acid, is a reversible catalytic process. libretexts.orgchemguide.co.uk The reaction equilibrium can be shifted toward the products—3-ethylhexanoic acid and ethanol—by using a large excess of water. chemguide.co.uklibretexts.org

The mechanism proceeds through several steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydroxonium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol). chemguide.co.uk

Elimination: The intermediate collapses, eliminating a molecule of ethanol. chemguide.co.uk

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming 3-ethylhexanoic acid. chemguide.co.uk

The kinetics of acid-catalyzed hydrolysis for aliphatic esters generally follow pseudo-first-order kinetics when water is in large excess. nitt.edu The rate is influenced by the structure of the ester; alkyl groups can affect the stability of the transition state through electronic and steric factors. ias.ac.in

Base-Mediated Hydrolysis

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. chemguide.co.ukwikipedia.orgchemistrysteps.com The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH).

The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. wikipedia.org

Formation of Tetrahedral Intermediate: This attack forms a negatively charged tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated.

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed 3-ethylhexanoic acid. This final, fast acid-base step forms ethanol and the sodium salt of the carboxylic acid (sodium 3-ethylhexanoate), driving the reaction to completion. chemistrysteps.com

The reaction is kinetically second-order, being first-order in both the ester and the hydroxide ion concentration.

Parameter Acid-Mediated Hydrolysis Base-Mediated Hydrolysis (Saponification)
Catalyst/Reagent Acid (e.g., H₂SO₄, HCl) is a catalyst. libretexts.orgBase (e.g., NaOH, KOH) is a reagent (consumed). wikipedia.org
Reversibility Reversible; an equilibrium is established. chemguide.co.ukIrreversible; proceeds to completion. wikipedia.org
Products Carboxylic acid and alcohol. chemguide.co.ukCarboxylate salt and alcohol. chemguide.co.uk
Kinetics Typically pseudo-first-order (with excess water). nitt.eduTypically second-order.
Mechanism Protonation of carbonyl, nucleophilic attack by H₂O. chemguide.co.ukNucleophilic attack by OH⁻ on carbonyl. wikipedia.org

Enzymatic Hydrolysis by Esterases

Esterases, a class of hydrolase enzymes, are capable of catalyzing the hydrolysis of ester bonds. google.comnih.gov Carboxylesterases and lipases can hydrolyze this compound to 3-ethylhexanoic acid and ethanol under physiological conditions. This biocatalytic process is highly specific and occurs under mild conditions of temperature and pH.

The general mechanism for serine hydrolases, a common type of esterase, involves:

Acylation: The serine residue in the enzyme's active site attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This leads to the release of the alcohol (ethanol) and the formation of an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (3-ethylhexanoic acid) and regenerating the free enzyme.

The kinetics of enzymatic hydrolysis are influenced by factors such as substrate concentration, temperature, and pH. Branched-chain esters, like this compound, can be effectively hydrolyzed, although the branching may influence the rate of reaction depending on the specific enzyme's active site geometry. acs.org

Transesterification Processes and Mechanisms

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. wikipedia.org In the case of this compound, the ethyl group can be replaced by another alkyl group from a different alcohol. This reaction is an equilibrium process and can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from a new alcohol molecule (R'-OH). After proton transfers, ethanol is eliminated, and the new ester is formed. The reaction is driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it forms. wikipedia.org

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the new alcohol (R'O⁻), is used as a catalyst. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The original ethoxide group is then eliminated, yielding the new ester. masterorganicchemistry.com

Enzymatic Transesterification: Lipases are effective biocatalysts for transesterification reactions under mild conditions. oup.com The mechanism often follows a "ping-pong bi-bi" model, where the enzyme first reacts with the ester to form an acyl-enzyme intermediate and releases the first alcohol (ethanol). The second alcohol then reacts with this intermediate to form the new ester and regenerate the enzyme. oup.com

Reduction Chemistry of the Ester Functionality

The ester functionality of this compound can be reduced to yield primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orglumenlearning.com

The reduction of this compound with LiAlH₄ produces two alcohol molecules: 3-ethylhexan-1-ol (B13902631) and ethanol. ucalgary.ca

The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄:

First Hydride Attack: A hydride ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca

Leaving Group Elimination: The intermediate collapses, eliminating an ethoxide ion (⁻OCH₂CH₃) as the leaving group and forming an intermediate aldehyde (3-ethylhexanal). ucalgary.ca

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming a new tetrahedral alkoxide intermediate. ucalgary.ca

Protonation: An aqueous or acidic workup step protonates the alkoxide intermediates to yield the final alcohol products: 3-ethylhexan-1-ol and ethanol. ucalgary.ca

Oxidative Degradation Mechanisms (e.g., Autoxidation Processes)

This compound, like other organic esters, can undergo oxidative degradation, particularly at elevated temperatures or in the presence of initiators like UV light. The most common mechanism is autoxidation, a free-radical chain reaction involving atmospheric oxygen. wikipedia.org

The basic autoxidation scheme consists of three stages:

Initiation: A radical initiator abstracts a hydrogen atom from the ester molecule, forming a carbon-centered radical. The hydrogen atoms most susceptible to abstraction are those on the carbon atoms alpha to the ether oxygen (in the ethyl group) and alpha to the carbonyl group (in the hexanoate (B1226103) chain).

Propagation: The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain reaction. wikipedia.org

Termination: The reaction terminates when two radicals combine to form a non-radical species.

The hydroperoxides formed during propagation are unstable and can decompose, leading to a complex mixture of secondary oxidation products, including ketones, aldehydes, shorter-chain acids, and alcohols, which can result in changes in the material's properties. researchgate.netrsc.org Fatty acid ethyl esters are known to be susceptible to autoxidation, which can impact their stability. nih.gov

Radical Initiation and Propagation

Radical reactions proceed via a chain mechanism involving three key stages: initiation, propagation, and termination. While specific studies on this compound are not prevalent, its behavior can be predicted based on fundamental principles of radical chemistry.

Initiation: This first step involves the formation of highly reactive radical species. For a reaction involving this compound, this would typically require an external energy source like heat or UV light to cause homolytic cleavage of a weak bond in a radical initiator molecule (e.g., peroxides or AIBN). This creates initial radicals that can start the chain reaction. lumenlearning.com

Initiator → 2 R•

Propagation: Once a radical (R•) is formed, it can react with a stable molecule of this compound in a propagation step to create a new radical and a stable molecule. This step perpetuates the chain reaction. lumenlearning.com The most likely point of attack on the this compound molecule is the abstraction of a hydrogen atom to form a carbon-centered radical. The stability of the resulting radical determines the most probable site of abstraction. In this compound, there are primary, secondary, and one tertiary hydrogen atom. The tertiary C-H bond at the 3-position is weaker than the secondary and primary C-H bonds, making it the most likely site for hydrogen abstraction, leading to a more stable tertiary radical.

Step 1: A radical (R•) abstracts a hydrogen atom from the 3-position of this compound. R• + CH₃CH₂CH₂CH(CH₂CH₃)CH₂COOCH₂CH₃ → RH + CH₃CH₂CH₂C•(CH₂CH₃)CH₂COOCH₂CH₃

Step 2: The newly formed ester radical can then participate in further reactions, such as reacting with another molecule to propagate the chain.

These two steps can repeat in a cycle, consuming reactants and forming products without consuming the radicals, which are regenerated in the process. youtube.com

Influence of Catalysts and Environmental Factors

The reactivity of this compound, particularly in reactions like its synthesis or hydrolysis, is significantly influenced by catalysts and environmental conditions such as temperature and reactant concentrations.

Catalysts: Catalysts accelerate reactions by providing an alternative reaction pathway with lower activation energy.

Acid Catalysis: In Fischer esterification, the synthesis of this compound from 3-ethylhexanoic acid and ethanol is catalyzed by strong acids (e.g., sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Base Catalysis: In reactions like hydrolysis (saponification) or transesterification, a strong base (e.g., sodium hydroxide) acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This process is generally faster and more irreversible than acid-catalyzed hydrolysis. chemguide.co.uk

Enzymatic Catalysis: Lipases are enzymes that can catalyze both the synthesis and hydrolysis of esters, often with high specificity and under mild conditions (lower temperature and neutral pH). researchgate.net For instance, the synthesis of the related compound ethyl hexanoate has been optimized using various lipases, such as those from Rhizomucor miehei and Candida antarctica. researchgate.netoup.com These enzymes can be used in solvent-free systems or organic solvents.

Environmental Factors:

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, for reversible reactions like esterification, high temperatures can also favor the reverse reaction (hydrolysis). In enzyme-catalyzed reactions, temperatures must be carefully controlled, as excessive heat can lead to the denaturation of the enzyme and a loss of catalytic activity. oup.com

Molar Ratio of Reactants: In equilibrium-driven reactions like esterification, using a large excess of one reactant (typically the less expensive one, like ethanol) can shift the equilibrium position to favor the formation of the product, this compound, according to Le Chatelier's principle. researchgate.net

Water Removal: The synthesis of esters is a condensation reaction that produces water as a byproduct. Removing this water as it forms can prevent the reverse reaction (hydrolysis) and drive the reaction toward completion, resulting in a higher yield of the ester.

The table below illustrates the effect of different catalysts on the yield of a representative esterification reaction to produce an ethyl ester, based on findings for the structurally similar ethyl hexanoate.

CatalystReaction Time (hours)Temperature (°C)Achieved Yield (%)Reference
Amberlyst-15 (Heterogeneous Acid)47081.3 researchgate.net
Immobilized Rhizomucor miehei lipase (B570770)965096.0 oup.com
Candida antarctica lipase B (CALB)124098.2 researchgate.net

Other Transformation Reactions

Besides radical reactions, this compound can undergo several other important transformations, primarily involving the ester functional group. These reactions are fundamental in both synthetic organic chemistry and biological systems. The primary reactions include hydrolysis and transesterification. cir-safety.org

Hydrolysis: Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a strong acid catalyst. This reaction is the reverse of Fischer esterification and is an equilibrium process. To achieve complete hydrolysis, a large excess of water is typically used. libretexts.org CH₃CH₂CH₂CH(CH₂CH₃)CH₂COOCH₂CH₃ + H₂O ⇌ CH₃CH₂CH₂CH(CH₂CH₃)CH₂COOH + CH₃CH₂OH (this compound + Water ⇌ 3-Ethylhexanoic acid + Ethanol)

Base-Catalyzed Hydrolysis (Saponification): This involves heating the ester with a strong base, such as sodium hydroxide. The reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. chemguide.co.uk This is the standard method for cleaving ester bonds in a laboratory setting. CH₃CH₂CH₂CH(CH₂CH₃)CH₂COOCH₂CH₃ + NaOH → CH₃CH₂CH₂CH(CH₂CH₃)CH₂COONa + CH₃CH₂OH (this compound + Sodium Hydroxide → Sodium 3-ethylhexanoate + Ethanol)

Transesterification: Transesterification is a process where the alkoxy group (-OCH₂CH₃) of this compound is exchanged with the alkoxy group of another alcohol. This reaction is also catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

CH₃CH₂CH₂CH(CH₂CH₃)CH₂COOCH₂CH₃ + R'OH ⇌ CH₃CH₂CH₂CH(CH₂CH₃)CH₂COOR' + CH₃CH₂OH (this compound + Alcohol ⇌ New Ester + Ethanol)

For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce mthis compound and ethanol.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 Ethylhexanoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy explores the quantized vibrational states of a molecule. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption or scattering of radiation corresponding to these vibrations.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The ester functional group in Ethyl 3-ethylhexanoate gives rise to characteristic and strong absorption bands. The most prominent of these is the carbonyl (C=O) stretch, which is typically observed in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.comspectroscopyonline.com This intense absorption is a hallmark of the ester group.

Additionally, the C-O single bond stretches within the ester moiety produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com Specifically, two distinct C-O stretching vibrations are expected: an asymmetric C-C-O stretch (involving the carbonyl carbon and the ester oxygen) and an O-C-C stretch (involving the ester oxygen and the ethyl group carbons). spectroscopyonline.com The presence of the alkyl chains contributes to C-H stretching vibrations, which appear in the 3000-2850 cm⁻¹ region. blogspot.com

Table 1: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
2960-2850 Strong C-H Stretching Alkyl (CH₃, CH₂, CH)
1750-1735 Strong C=O Stretching Ester Carbonyl
1470-1440 Medium C-H Bending Alkyl (CH₂, CH₃)
1300-1150 Strong Asymmetric C-C-O Stretching Ester Linkage

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. libretexts.org For esters, the C=O stretch is also a distinctive band in the Raman spectrum, typically appearing around 1734 cm⁻¹. researchgate.netnih.gov However, unlike in IR spectra where the C=O stretch is often the strongest peak, in the Raman spectra of similar esters like ethyl hexanoate (B1226103), the C-H bending and stretching modes can be more intense. researchgate.netnih.gov The symmetric and anti-symmetric C-H bending (scissoring) vibrations are particularly notable, often appearing as strong bands around 1444 cm⁻¹. researchgate.netnih.gov The C-H stretching region (2600-3100 cm⁻¹) also contains the strongest bands in the Raman spectrum. researchgate.netnih.gov

Table 2: Predicted Raman Shifts and Vibrational Modes for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
2960-2850 Very Strong C-H Stretching Alkyl (CH₃, CH₂, CH)
1740-1730 Medium C=O Stretching Ester Carbonyl
1460-1440 Strong C-H Bending (Scissoring) Alkyl (CH₂, CH₃)
1300-1000 Medium-Weak C-O Stretching Ester Linkage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal splitting, and integration, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The protons on the ethyl group of the ester are deshielded by the adjacent oxygen atom, resulting in a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons around 4.1 ppm and a triplet for the terminal methyl (-CH₃) protons around 1.2 ppm. orgchemboulder.com The protons on the α-carbon (position 2) to the carbonyl group are deshielded by the carbonyl's electron-withdrawing effect and are expected to appear as a doublet around 2.2 ppm. orgchemboulder.comyoutube.com The remaining protons on the hexanoate chain and its ethyl substituent will appear in the more shielded upfield region of the spectrum, with their splitting patterns determined by the number of adjacent protons according to the n+1 rule. study.com

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₂CH₃ ~4.1 Quartet (q) 2H
-CH₂C=O ~2.2 Doublet (d) 2H
-CH(CH₂CH₃) ~1.8 Multiplet (m) 1H
-CH₂CH₂CH- ~1.4 Multiplet (m) 2H
-OCH₂CH₃ ~1.2 Triplet (t) 3H
-CH(CH₂CH₃) ~1.2 Multiplet (m) 2H
-CH₂CH₃ ~0.9 Triplet (t) 3H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester is the most deshielded, with a chemical shift typically appearing in the range of 170-175 ppm. docbrown.info The carbon of the ethoxy group (-OCH₂-) is also significantly deshielded by the oxygen atom, resonating around 60 ppm. docbrown.info The remaining sp³ hybridized carbons of the alkyl chains appear in the upfield region, generally between 10 and 45 ppm. The specific chemical shifts depend on their position relative to the functional groups and branching points.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O ~173
-OCH₂CH₃ ~60
-CH(CH₂CH₃) ~45
-CH₂C=O ~41
-CH₂CH₂CH- ~29
-CH(CH₂CH₃) ~25
-OCH₂CH₃ ~14
-CH₂CH₃ ~14

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. When this compound is subjected to ionization, it forms a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (172.26 g/mol ). nih.gov

This molecular ion is unstable and undergoes fragmentation. For esters, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org Alpha-cleavage can lead to the formation of an acylium ion. Another significant fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available, which results in the loss of an alkene and the formation of a charged enol. The fragmentation pattern provides a unique "fingerprint" that helps to confirm the structure elucidated by other spectroscopic methods. chemguide.co.uklibretexts.org

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Ion Structure/Fragment Lost Fragmentation Pathway
172 [C₁₀H₂₀O₂]⁺ Molecular Ion (M⁺)
127 [M - OCH₂CH₃]⁺ Loss of the ethoxy radical
101 [CH(CH₂CH₃)CH₂C(OH)=OCH₂CH₃]⁺ McLafferty Rearrangement Fragment
88 [CH₂(C=O)OCH₂CH₃]⁺ Cleavage at the β-carbon
57 [CH₃CH₂CH₂CH₂]⁺ Butyl cation from hexanoate chain
45 [OCH₂CH₃]⁺ Ethoxy cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, this technique would provide critical information for its positive identification and the determination of its concentration in a given sample.

The process involves injecting a volatilized sample into a gas chromatograph, where it is carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic parameter used for preliminary identification.

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. By comparing this spectrum to spectral libraries (e.g., NIST, Wiley), the compound can be identified with a high degree of confidence. For quantification, a calibration curve is typically prepared using a pure standard of this compound, allowing for the determination of its concentration in unknown samples.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis (Note: This data is illustrative as specific experimental data for this compound is not available.)

ParameterValue
Column Type DB-5ms (or similar non-polar)
Oven Program 40°C (2 min hold), ramp to 250°C at 10°C/min
Injector Temp. 250°C
Carrier Gas Helium
Ionization Mode Electron Impact (70 eV)
Mass Range 40-300 m/z
Expected Key Fragments (m/z) Based on ester fragmentation patterns (e.g., McLafferty rearrangement ions)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS.

In a hypothetical LC-MS analysis of this compound, the compound would first be separated on an HPLC column, typically a reversed-phase column such as a C18. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separated analyte would then be introduced into the mass spectrometer's ion source, where it is ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer then separates the ions based on their mass-to-charge ratio, allowing for detection and quantification. LC-MS is highly sensitive and selective, making it suitable for complex matrices.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. The principles of separation and detection are the same as in LC-MS, but the higher pressure capabilities of UPLC systems allow for faster separations without sacrificing efficiency. For the analysis of this compound, UPLC-MS would offer a more rapid and sensitive method for its quantification, which is particularly advantageous for high-throughput screening.

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Profiling

In a GC-O analysis, the effluent from the GC column is split into two paths. One path leads to a conventional detector (like a mass spectrometer or a flame ionization detector), while the other is directed to a sniffing port. A trained sensory panelist or analyst sniffs the effluent and records the time, duration, and description of any detected odors.

Biochemical Investigations and Metabolic Engineering of Ethyl 3 Ethylhexanoate

Enzymatic Biotransformations and Esterase Activity

Ethyl 3-ethylhexanoate, like other esters, can be synthesized and hydrolyzed through enzymatic activities. In the context of biotransformation, alcohol acyltransferases (AATs) are the primary enzymes responsible for the synthesis of ethyl esters in yeast. Specifically, the formation of medium-chain fatty acid (MCFA) ethyl esters, such as ethyl hexanoate (B1226103), is catalyzed by the paralog pair Eht1p and Eeb1p, which facilitate the condensation of an MCFA-CoA with ethanol (B145695) frontiersin.org. The EHT1 gene product, in particular, plays a significant role in the production of ethyl esters from medium-chain fatty acids nih.gov. While these enzymes are primarily known for their synthetic activity, they can also exhibit esterase activity, contributing to the hydrolysis of esters nih.govnih.gov. The balance between the synthetic and hydrolytic activities of these enzymes is a critical factor in determining the final concentration of ethyl esters in a given system.

The activity of esterases is influenced by environmental factors such as pH and temperature. Most carboxylesterases exhibit optimal activity in a pH range of 7.0-8.0, with a sharp decline in activity outside this range smolecule.com. Temperature also plays a crucial role, with enzyme activity generally increasing with temperature up to an optimum before denaturation occurs smolecule.com. Studies on esterase substrate specificity have indicated that enzyme activity is generally highest for substrates with shorter acyl chain lengths, up to C10 smolecule.com.

Microbial Biosynthesis and Metabolic Pathways in Fermentation Systems (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae is a key organism in the production of fermented beverages and is a significant producer of flavor-active esters, including this compound (a structural isomer of ethyl hexanoate). The biosynthesis of these esters is intricately linked to the yeast's central metabolism, particularly fatty acid and alcohol metabolism.

Genetic Engineering for Enhanced Biosynthesis (e.g., CRISPR/Cas9 systems)

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the metabolic engineering of Saccharomyces cerevisiae for the enhanced production of desired compounds, including esters. This powerful tool allows for precise and efficient modifications of the yeast genome, such as gene knockouts, insertions, and transcriptional regulation nih.govresearchgate.netresearchgate.net. For instance, CRISPR/Cas9 has been used to disrupt multiple genes simultaneously with high efficiency, leading to significant increases in the production of free fatty acids, which are precursors for esters nih.gov. This technology can be employed to upregulate the expression of key enzymes in the biosynthetic pathway of this compound or to delete competing pathways, thereby channeling metabolic flux towards the desired product nih.govnih.govmdpi.commdpi.com. The ability to perform multisite editing accelerates the construction of engineered yeast cell factories with optimized pathways for ester production nih.govdtu.dk.

Optimization of Fermentation Parameters for Yield Improvement

The production of ethyl esters by Saccharomyces cerevisiae is highly dependent on fermentation conditions. Key parameters that can be optimized to improve yield include temperature, aeration, and the composition of the fermentation medium (e.g., sugar and nitrogen content).

Fermentation temperature has a significant impact on ester profiles. For example, lower fermentation temperatures can lead to an increased production of certain esters youtube.com. Conversely, for some ethyl esters, production increases with temperature within a certain range nih.gov. Aeration of the fermentation medium generally leads to a dramatic decrease in the concentration of most esters, with the exception of ethyl hexanoate, which appears to be less affected nih.gov. The carbon-to-nitrogen ratio in the medium also influences ester production, although the effects can be moderate for ethyl esters nih.govasm.org. Optimizing these parameters is a crucial step in maximizing the yield of specific esters like this compound. For instance, in the production of Chinese Baijiu, optimizing water content, acidity, and inoculum quantity significantly affects the yield of ethyl hexanoate spkx.net.cn.

Fermentation ParameterEffect on Ethyl Ester ProductionReference
Temperature Can increase or decrease production depending on the specific ester and temperature range. youtube.comnih.gov
Aeration Generally decreases the concentration of most esters. nih.gov
Carbon/Nitrogen Ratio Can have a moderate effect on ethyl ester production. nih.govasm.org
Unsaturated Fatty Acids Increasing levels in the medium can decrease ethyl ester production. nih.gov

Investigation of Key Biosynthetic Enzymes and Pathways (e.g., Hexanoyl-CoA synthesis pathway, alcohol acyltransferase genes)

The biosynthesis of this compound in Saccharomyces cerevisiae relies on the availability of its precursors: ethanol and 3-ethylhexanoyl-CoA. Ethanol is a primary product of yeast fermentation. The biosynthesis of hexanoyl-CoA, a related precursor, can occur through two main pathways: the fatty acid synthesis (FAS) pathway and the reverse β-oxidation (rBOX) pathway nih.govnih.gov. The FAS pathway synthesizes fatty acids from acetyl-CoA, while the rBOX pathway can build up acyl-CoA chains from acetyl-CoA nih.govnih.govresearchgate.net. Engineering these pathways to enhance the production of medium-chain acyl-CoAs is a key strategy for increasing the yield of their corresponding ethyl esters nih.govresearchgate.net.

Enzyme/PathwayFunction in Ethyl Ester BiosynthesisKey GenesReference
Fatty Acid Synthesis (FAS) Produces medium-chain fatty acids, precursors to acyl-CoAs.FAS1, FAS2 nih.govfrontiersin.org
Reverse β-oxidation (rBOX) Synthesizes acyl-CoAs from acetyl-CoA.Heterologous genes (e.g., from Cupriavidus necator) nih.govnih.govresearchgate.net
Alcohol Acyltransferases (AATs) Catalyze the final esterification step.EHT1, EEB1 frontiersin.orgnih.govnih.govresearchgate.net

Role in Natural Product Aroma Profiles and Biochemical Origins

This compound, as a volatile ester, contributes to the complex aroma profiles of various natural products, particularly those produced through fermentation. Its biochemical origin in these products is tied to the metabolic activities of microorganisms and the enzymatic processes within plants.

Aroma Compound Characterization in Fermented Products and Food Systems

Ethyl esters are significant contributors to the fruity and floral aromas of fermented beverages like wine and spirits frontiersin.orgnih.govnih.gov. Ethyl hexanoate, a closely related isomer of this compound, is known for its apple, pineapple, and anise-like aromas frontiersin.orgyoutube.comoenobrands.com. In wine, the concentration of these esters can evolve during aging, with some studies showing an increase during aging with oak chips, potentially due to ongoing synthesis or release from yeast lysis mdpi.com. However, during bottle aging, the concentration of many ethyl esters, including ethyl hexanoate, can decrease over time nih.gov. The presence and concentration of these esters are critical in defining the characteristic aroma of a particular beverage. For example, it is a key aroma compound in Hungarian sour cherry spirit biosysfoodeng.hu and contributes to the fruity notes in Chenin Blanc wines cabidigitallibrary.org.

Beyond fermented beverages, ethyl esters are also important aroma components in fruits. For instance, ethyl butanoate and other esters contribute to the fruity and sweet notes of kiwifruit nih.govoup.com. The biosynthesis of these esters in plants also involves alcohol acyltransferases that are expressed during fruit ripening nih.govoup.com.

ProductAroma Contribution of Ethyl Hexanoate (related isomer)Reference
Wine Apple, pineapple, fruity notes frontiersin.orgyoutube.comoenobrands.com
Spirits Fruity notes biosysfoodeng.hu
Kiwifruit Fruity, sweet notes nih.govoup.com

Elucidation of Biochemical Pathways of Aroma Formation

The characteristic aroma of this compound, often described as fruity and pineapple-like, is a result of its biosynthesis through specific enzymatic reactions within microbial cells, particularly yeast. The formation of this branched-chain ester is a multi-step process that relies on the convergence of fatty acid and alcohol biosynthetic pathways. Metabolic engineering efforts have focused on understanding and optimizing these pathways to enhance the production of desirable aroma compounds like this compound.

The core biochemical pathway for the formation of this compound can be divided into two primary stages:

Biosynthesis of the precursor, 3-ethylhexanoyl-CoA: This involves the formation of the branched-chain fatty acyl-CoA molecule that provides the characteristic "3-ethyl" structure.

Esterification: The final step where 3-ethylhexanoyl-CoA is combined with ethanol to form the this compound ester.

Biosynthesis of 3-Ethylhexanoyl-CoA

In the case of 3-ethylhexanoic acid, the biosynthesis is hypothesized to initiate from a primer derived from the metabolism of an amino acid that can provide an ethyl group at the alpha-position relative to the eventual carboxyl group. This primer then enters the fatty acid synthesis (FAS) pathway for elongation.

The proposed pathway for 3-ethylhexanoyl-CoA biosynthesis is as follows:

Primer Formation: The synthesis initiates with a branched-chain α-keto acid, which is decarboxylated to form a branched-chain acyl-CoA primer.

Chain Elongation: The primer is then elongated by the fatty acid synthase (FAS) complex. In each cycle of elongation, a two-carbon unit from malonyl-CoA is added to the growing acyl chain. This cycle involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

Termination: After a specific number of elongation cycles, the synthesis is terminated, and the final product, 3-ethylhexanoyl-CoA, is released.

Enzymatic Esterification to this compound

The final step in the formation of this compound is the esterification of 3-ethylhexanoyl-CoA with ethanol. This reaction is catalyzed by a class of enzymes known as acyl-CoA:alcohol acyltransferases. In yeast, such as Saccharomyces cerevisiae, these enzymes are crucial for the production of a wide range of flavor-active esters.

Specifically, wax ester synthases (WS) or enzymes with similar acyltransferase activity are responsible for this reaction. These enzymes exhibit broad substrate specificity, enabling them to utilize a variety of straight and branched-chain acyl-CoAs and alcohols as substrates. The general reaction is as follows:

3-Ethylhexanoyl-CoA + Ethanol ⇌ this compound + Coenzyme A

The expression and activity of these acyltransferases are key factors in determining the final concentration and profile of esters produced during fermentation.

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies have been employed to increase the production of branched-chain esters like this compound in microorganisms. These strategies primarily focus on:

Increasing Precursor Supply: Enhancing the metabolic flux towards the synthesis of both 3-ethylhexanoyl-CoA and ethanol. This can involve the overexpression of genes involved in branched-chain amino acid catabolism and the fatty acid synthesis pathway.

Overexpression of Acyltransferases: Increasing the expression of specific wax ester synthase genes that have a high affinity for branched-chain acyl-CoAs and ethanol.

Downregulation of Competing Pathways: Reducing the metabolic flux towards competing pathways that consume the precursors, thereby making them more available for ester synthesis.

Research Findings on Substrate Specificity of Acyltransferases

Studies on various wax ester synthases have demonstrated their ability to utilize a range of acyl-CoA substrates. The following table illustrates the relative activity of a bacterial wax ester synthase with different acyl-CoA substrates, highlighting its capacity to process branched-chain precursors.

Acyl-CoA SubstrateChain LengthStructureRelative Activity (%)
Hexanoyl-CoAC6Straight100
Octanoyl-CoAC8Straight95
Decanoyl-CoAC10Straight88
Isovaleryl-CoAC5Branched75
2-Methylbutanoyl-CoAC5Branched70
3-Methylbutanoyl-CoAC5Branched68

This table presents hypothetical data based on published research on the substrate specificity of bacterial wax ester synthases, demonstrating their activity with both straight and branched-chain acyl-CoAs.

Production of Branched-Chain Ethyl Esters in Engineered Yeast

Metabolic engineering has successfully led to the production of various fatty acid ethyl esters in yeast. The table below summarizes the production of different ethyl esters in engineered Saccharomyces cerevisiae strains, showcasing the potential for producing branched-chain variants.

Engineered StrainKey Genetic ModificationEthyl Ester ProducedTiter (mg/L)
Strain AOverexpression of bacterial wax ester synthaseEthyl Hexanoate150
Strain BOverexpression of wax ester synthase and precursor pathway enhancementEthyl Octanoate (B1194180)120
Strain COverexpression of wax ester synthase and isoleucine catabolism pathwayEthyl 2-methylbutanoate80
Strain DOptimized expression of a broad-specificity wax ester synthaseEthyl 3-methylbutanoate75

This table provides illustrative data based on published results of metabolic engineering in yeast for the production of various fatty acid ethyl esters, including branched-chain esters.

Computational Chemistry and Molecular Modeling Studies of Ethyl 3 Ethylhexanoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a single molecule of ethyl 3-ethylhexanoate.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mpg.de For this compound, DFT calculations, often using functionals like B3LYP, can determine its optimized molecular geometry, bond lengths, and bond angles in the gas phase or in solution. researchgate.net These calculations yield fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Predicted Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative, based on typical values for similar esters.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H stretch (alkane)-CH₃, -CH₂2850 - 3000Medium-Strong
C=O stretch (ester)-C(=O)-O-1735 - 1750Strong
C-O stretch (ester)-O-CH₂-1150 - 1250Strong

Natural Bonding Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structure model. wikipedia.org It provides a localized picture of bonding, lone pairs, and intermolecular interactions. usc.edu For this compound, NBO analysis can quantify the natural atomic charges, revealing the polarity of the molecule. The carbonyl carbon would exhibit a significant positive charge, while the two oxygen atoms would be negatively charged, confirming the electrophilic nature of the carbon and the nucleophilic character of the oxygens.

NBO also describes the hybridization of atomic orbitals involved in bonding. For example, it would confirm the sp² hybridization of the carbonyl carbon and the approximate sp³ hybridization of the other carbon atoms. A key feature of NBO analysis is the examination of donor-acceptor interactions, which correspond to electronic delocalization effects. wikipedia.org It can quantify the interaction between the lone pair (donor) on the ester oxygen atom and the antibonding π* orbital (acceptor) of the carbonyl group, which is a key feature of ester resonance. mpg.de

Table 2: Illustrative Natural Bonding Orbital (NBO) Analysis Results for this compound This table presents expected values based on the principles of NBO analysis.

Atom/BondNBO ParameterPredicted Value/Description
Carbonyl Carbon (C=O)Natural ChargeHighly Positive (e.g., +0.6 to +0.8 e)
Carbonyl Oxygen (C=O)Natural ChargeNegative (e.g., -0.5 to -0.7 e)
Ester Oxygen (C-O-C)Natural ChargeNegative (e.g., -0.4 to -0.6 e)
C=O BondHybridization (Carbon)sp²
LP(O) -> π*(C=O)Stabilization Energy (E²)Significant, indicating resonance delocalization

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for single molecules, molecular dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. An MD simulation of this compound would involve placing many molecules in a simulation box, either in a pure liquid state or mixed with a solvent. The simulation solves Newton's equations of motion for all atoms, revealing how the molecules move, rotate, and interact. This approach is essential for understanding bulk properties like density, viscosity, and diffusion coefficients. It also provides a detailed picture of intermolecular interactions, which for a relatively nonpolar ester like this compound, are dominated by van der Waals forces.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org While no specific docking studies for this compound were found, this method could be hypothetically applied to understand its interaction with biological targets. For example, since esters are substrates for lipase (B570770) and esterase enzymes, one could dock this compound into the active site of such an enzyme. The results would predict the binding pose and a binding affinity score, suggesting how tightly the molecule binds. mdpi.com This analysis would reveal key intermolecular interactions, such as hydrophobic interactions between the alkyl chains of the ester and nonpolar amino acid residues in the enzyme's active site, which are crucial for substrate recognition and catalysis. frontiersin.org

Table 3: Hypothetical Molecular Docking Results of this compound with a Lipase Enzyme

ParameterPredicted Outcome
Binding Affinity (Scoring Function)-5 to -7 kcal/mol
Key Interacting ResiduesLeucine, Isoleucine, Valine (hydrophobic pocket)
Primary Interaction TypeVan der Waals / Hydrophobic interactions
Predicted Binding PoseEster group oriented towards the catalytic triad (B1167595) (Ser, His, Asp)

Kinetic Modeling of Chemical Reactions

Kinetic modeling involves creating mathematical models to describe the rates of chemical reactions. aiche.org For this compound, this is most relevant to its synthesis via the esterification of 3-ethylhexanoic acid with ethanol (B145695). smolecule.com Studies on similar esters, like ethyl hexanoate (B1226103), show that kinetic models can be developed to predict the reaction yield under various conditions (temperature, catalyst loading, molar ratio of reactants). researchgate.netresearchgate.net The energy of activation for the synthesis of ethyl hexanoate has been calculated as 40.39 kJ/mol in one study and 25.76 kJ/mol for an enzymatic process in another. researchgate.netresearchgate.net A kinetic model for this compound synthesis would likely follow a second-order rate law and incorporate the Arrhenius equation to describe the temperature dependence of the rate constant. Such models are crucial for optimizing industrial production processes.

Table 4: Representative Kinetic Parameters for Esterification Reactions Based on data for analogous ethyl ester syntheses.

Kinetic ParameterTypical Value RangeReference Reaction
Activation Energy (Ea)25 - 45 kJ/molEthyl Hexanoate Synthesis researchgate.netresearchgate.net
Reaction OrderTypically Second-Order OverallEsterification
Optimal Temperature50 - 70 °CEthyl Hexanoate Synthesis researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) and Predictive Models

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical regression models that correlate the chemical structure of a series of compounds with their reactivity. deepdyve.com To develop a QSRR model for a class of esters including this compound, one would first calculate a set of molecular descriptors for each molecule. These descriptors can be derived from quantum chemical calculations and include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume), and topological indices. These descriptors are then used as independent variables in a regression analysis to predict a specific measure of reactivity, such as the rate constant for hydrolysis. Such predictive models are valuable for estimating the reactivity of new or untested compounds without the need for extensive laboratory experiments.

Compound Index

Machine Learning Approaches for Property Prediction

In the realm of computational chemistry, the prediction of physicochemical properties of compounds through machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models has become an invaluable tool. For a compound like this compound, which belongs to the class of aliphatic esters, these predictive models offer a rapid and cost-effective alternative to experimental measurements. While specific ML studies focusing exclusively on this compound are not extensively documented, the methodologies applied to structurally similar esters are directly applicable and provide a framework for predicting its behavior.

These models are built on the principle that the chemical structure of a molecule dictates its properties. By quantifying the structural features into numerical values known as molecular descriptors, machine learning algorithms can learn the complex relationships between these descriptors and a given property.

Molecular Descriptors for this compound

To build a predictive model, the structure of this compound is first converted into a set of molecular descriptors. These descriptors can be categorized as follows:

Constitutional Descriptors (0D and 1D): These are the most straightforward descriptors, derived directly from the molecular formula and connectivity. For this compound (C10H20O2), these include:

Molecular Weight (172.26 g/mol ) nih.gov

Count of carbon, hydrogen, and oxygen atoms

Number of single and double bonds

Count of specific functional groups (e.g., ester group)

Topological Descriptors (2D): These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples relevant to this compound would include:

Wiener Index: Describes the sum of distances between all pairs of atoms.

Kappa Shape Indices: Encode information about the molecule's shape.

Electrotopological State (E-state) Indices: Reflect the electronic and topological environment of each atom. For instance, studies on other aliphatic esters have successfully used the E-state index of the carbonyl carbon and the oxygen atom of the alkoxy group to correlate with odor properties nih.gov.

Quantum-Chemical Descriptors (3D): These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For this compound, these would be crucial for predicting reactivity and interaction-based properties. Key quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate or accept electrons and have been used in QSPR models for esters nih.gov.

Atomic Charges: The partial charge on each atom, which can be used to model electrostatic interactions.

Polarizability: Describes how easily the electron cloud of the molecule can be distorted by an external electric field mdpi.com.

Machine Learning Models and Performance

Various machine learning algorithms can be trained on datasets of esters with known properties and their corresponding calculated descriptors. Commonly used models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the molecular descriptors and the property of interest. It is often used as a baseline model due to its simplicity and interpretability.

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks, capable of modeling non-linear relationships.

Artificial Neural Networks (ANN): These models, inspired by the human brain, can capture highly complex and non-linear patterns in the data.

Random Forest (RF) and Gradient Boosting Machines: These are ensemble methods that combine multiple decision trees to improve predictive accuracy and robustness.

The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). For example, QSPR models for predicting the boiling points of aliphatic esters have achieved high R² values, indicating a strong correlation between the selected descriptors and the experimental boiling points.

Predicted Physicochemical Properties of this compound

While experimental data for this compound is sparse, machine learning models, trained on extensive datasets of other esters, can provide reliable estimates for its key physicochemical properties. The table below presents a hypothetical output from such predictive models, alongside computed values for comparison.

PropertyPredicted Value (ML Model)Computed Value (Reference)Relevant Molecular DescriptorsPotential Machine Learning Model
Boiling Point (°C)185 - 195N/AMolecular Weight, Wiener Index, PolarizabilityMultiple Linear Regression, Random Forest
Vapor Pressure (mmHg @ 25°C)0.3 - 0.5N/ABoiling Point, HOMO/LUMO EnergiesSupport Vector Machine
Octanol-Water Partition Coefficient (logP)3.3 - 3.53.4 nih.govE-state Indices, Atomic Charges, Molecular Surface AreaArtificial Neural Network
Water Solubility (mg/L)50 - 70N/AlogP, Number of Polar AtomsGradient Boosting

This predictive approach allows for the high-throughput screening of chemical compounds and the prioritization of experimental efforts. For this compound, these computational methods provide valuable insights into its likely physicochemical characteristics, guiding its potential applications and further research.

Advanced Applications in Chemical and Biological Systems

Utilization in Organic Synthesis as a Reagent

Ethyl 3-ethylhexanoate serves as a specialized reagent in multi-step organic synthesis. Its chemical structure, featuring a readily modifiable ester group and a branched alkyl chain, allows it to be incorporated as a building block for more complex molecules. For instance, in the synthesis of heterocyclic compounds designed as KRAS inhibitors, this compound is used as a reactant. In one documented synthetic pathway, it is treated with a strong base, such as sodium tert-butoxide, in a solvent like tetrahydrofuran (B95107) to facilitate a reaction as part of the formation of a complex naphthalene (B1677914) derivative google.com. This application highlights its role as an intermediate in the creation of therapeutically relevant molecules.

Applications in Analytical Chemistry as a Reference Standard

The use of this compound as a certified reference standard in analytical chemistry is not widely documented in current literature. Typically, for analytical purposes such as gas chromatography (GC) or mass spectrometry (MS), a compound must be available in a highly pure, certified form to ensure accurate quantification and identification of its presence in a sample. While related, simpler esters like Ethyl hexanoate (B1226103) are commercially available as analytical standards for applications in food and beverage analysis, the same is not broadly established for this compound. Its structural isomer, Ethyl 2-ethylhexanoate (B8288628), has been identified in studies, but the specific application of this compound as a standalone reference material remains a niche area.

Research into Drug Delivery Systems (Focus on Hydrolyzable Ester Linkages)

This compound contains a classic ester linkage that is susceptible to hydrolysis, a chemical property extensively exploited in the design of drug delivery systems. Ester bonds are frequently used as cleavable linkers to attach a drug molecule to a carrier, such as a polymer or a lipid, creating a prodrug. This prodrug is inactive until the ester linkage is hydrolyzed in the body by enzymes (esterases) or through a change in pH, releasing the active pharmaceutical ingredient.

This strategy offers several advantages:

Controlled Release : The rate of hydrolysis can be tuned by modifying the chemical structure around the ester bond, allowing for a sustained release of the drug over time. This can reduce dosing frequency and improve patient compliance.

Improved Bioavailability : By masking polar functional groups of a drug with an ester, its lipophilicity can be increased, enhancing its ability to cross cell membranes.

Targeted Delivery : Prodrugs can be designed to be stable in the general circulation but become hydrolyzed at a specific site of action where certain enzymes are more active.

While research has not focused specifically on this compound for this purpose, the principles apply to its core structure. The ester linkage within the molecule is a prime example of the type of hydrolyzable bond that is fundamental to this area of pharmaceutical research.

Catalytic Applications in Polymer Science (e.g., as a polymerization catalyst for related compounds like Stannous-2-ethyl hexanoate)

While this compound itself is not used as a catalyst, its structural relative, 2-ethylhexanoic acid, is a critical component of one of the most important catalysts in polymer science: Tin(II) 2-ethylhexanoate, also known as Stannous Octoate (Sn(Oct)₂). This organotin compound is widely used to initiate the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) rsc.orgcmu.ac.thnih.gov.

The polymerization does not proceed directly from Sn(Oct)₂. Instead, the widely accepted "coordination-insertion mechanism" is initiated when Sn(Oct)₂ reacts with a hydroxyl-containing compound (an alcohol or water), which acts as a co-initiator rsc.orgnih.govacs.org. This reaction forms a tin(II) alkoxide, which is the true initiating species rsc.orgnih.gov.

The steps are as follows:

Initiator Formation : The alcohol (ROH) reacts with Sn(Oct)₂, displacing one of the 2-ethylhexanoate ligands to form a tin(II) monoalkoxide, (Oct)Sn(OR) rsc.org.

Coordination : The carbonyl oxygen of the cyclic ester monomer coordinates with the tin center of the tin(II) alkoxide nih.govresearchgate.net.

Insertion and Ring-Opening : The alkoxide group on the tin atom performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This attack results in the cleavage of the acyl-oxygen bond in the monomer's ring, thus opening the ring and extending the polymer chain nih.govresearchgate.net.

The 2-ethylhexanoate ligands are not merely spectators; they provide the catalyst with high solubility in common organic solvents and the monomer melts, which is crucial for its industrial effectiveness rsc.orgcmu.ac.th.

Role in Biodiesel and Biofuel Research

This compound belongs to the chemical family of fatty acid ethyl esters (FAEEs), which are the primary components of biodiesel produced through the transesterification of fats and oils with ethanol (B145695). While biodiesel is typically composed of esters of long-chain fatty acids (e.g., C16-C18), research into the properties of various ethyl esters contributes to a broader understanding of alternative fuels. The physical and combustion properties of an ester, such as its cetane number, viscosity, and energy content, are determined by its molecular structure, including chain length and branching. Although specific research on this compound as a primary biodiesel component is limited, the study of such shorter, branched esters is valuable for understanding how different fuel compositions affect engine performance and emissions.

Green Solvent and Extraction Media Research (e.g., lipid extraction from sewage sludge using ethyl esters)

A significant area of modern chemical research is the replacement of hazardous, petroleum-derived solvents with more sustainable, "green" alternatives. Ethyl esters, including compounds structurally similar to this compound, have shown considerable promise in this field, particularly for the extraction of valuable lipids from waste streams like sewage sludge.

Sewage sludge is rich in lipids that can be converted into biodiesel, but extracting them efficiently and sustainably is a challenge. Traditional solvents like hexane (B92381) are effective but are volatile, flammable, and derived from fossil fuels. Research has demonstrated that shorter-chain ethyl esters, such as ethyl butyrate (B1204436), can serve as effective and environmentally friendly biosolvents for this purpose.

In comparative studies, ethyl butyrate has been shown to outperform hexane in extracting lipids from dewatered sewage sludge. The use of ethyl esters can lead to higher lipid recovery and subsequently greater biodiesel formation.

Comparison of Solvent Efficiency for Lipid Extraction from Dewatered Sewage Sludge
SolventLipid Recovery (% dry basis)Biodiesel Formation (% of recovered lipids)
Hexane17.4%60%
Ethyl Butyrate23%77%

This research indicates that ethyl esters can be highly effective extraction media, potentially offering a more sustainable and efficient route to valorizing waste biomass into biofuels. The principles demonstrated with ethyl butyrate suggest a potential application for other ethyl esters, like this compound, in green chemistry processes.

Comparative Academic Studies with Structurally Analogous Compounds

Structural Analog Analysis and Property Correlation

The physical and chemical properties of an ester are intrinsically linked to its molecular structure. By comparing ethyl 3-ethylhexanoate with its linear isomers and shorter-chain analogs, a clear correlation between structure and properties can be established. The primary analogs for this comparison are ethyl octanoate (B1194180) (a linear isomer), ethyl hexanoate (B1226103), and ethyl butanoate.

This compound possesses a branched-chain structure due to the ethyl group at the third carbon position of the hexanoate backbone. This branching significantly influences its physical properties when compared to its straight-chain isomer, ethyl octanoate, which has the same molecular formula (C10H20O2). Generally, branching in a carbon chain disrupts the efficiency of intermolecular packing, leading to weaker van der Waals forces. This typically results in a lower boiling point compared to the corresponding linear isomer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Ethyl 3-ethylhexanoate, and how can side reactions be minimized?

  • Methodology : Focus on esterification protocols using 3-ethylhexanoic acid and ethanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via gas chromatography (GC) to detect intermediates like unreacted acid or alcohol . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) can isolate the ester. Kinetic studies under varying temperatures (40–80°C) and molar ratios (1:1 to 1:3 acid:alcohol) help optimize yield .
  • Data Analysis : Calculate percent yield and purity using GC-MS or NMR integration. Compare with literature benchmarks (e.g., NIST Chemistry WebBook retention indices) .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Spectroscopy :

  • GC-MS : For purity assessment and identification via fragmentation patterns (e.g., m/z 158 [M+ - CH3CH2O] or m/z 88 [C4H8O2+]) .
  • NMR : ¹H NMR (δ 4.1 ppm for -OCH2CH3, δ 2.3 ppm for -CH2COO) and ¹³C NMR (δ 170–175 ppm for carbonyl) confirm structure .
    • Thermodynamic Data : Use differential scanning calorimetry (DSC) for melting point and vapor pressure measurements via static manometry .

Q. What safety and handling protocols are critical when working with this compound in laboratory settings?

  • Hazard Mitigation : Wear nitrile gloves and goggles (Xi irritant classification) . Use fume hoods to avoid inhalation (R36/38).
  • Emergency Procedures : Rinse eyes with water for 15 minutes (S26) and dispose of waste via approved organic solvent protocols .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in esterification or transesterification reactions?

  • Methodology : Apply density functional theory (DFT) to calculate activation energies for nucleophilic acyl substitution. Compare with experimental kinetic data (e.g., Arrhenius plots) .
  • Contradiction Resolution : Discrepancies in reported proton affinities (e.g., 835.7 kJ/mol vs. 804.7 kJ/mol) may stem from solvent effects or computational basis sets; validate via gas-phase ion energetics experiments .

Q. What strategies address inconsistencies in published thermodynamic data (e.g., Henry’s Law constants or vapor pressures) for this compound?

  • Data Reconciliation : Cross-reference NIST Standard Reference Data with independent measurements using static or dynamic vapor-liquid equilibrium setups .
  • Statistical Analysis : Apply error propagation models to assess uncertainties in enthalpy (ΔrH°) or free energy (ΔrG°) values derived from transesterification equilibria .

Q. How can this compound be functionalized for applications in polymer science or enzymatic studies?

  • Derivatization : Introduce unsaturated bonds via palladium-catalyzed dehydrogenation for copolymerization with styrene or acrylates .
  • Enzyme Interactions : Study lipase-catalyzed hydrolysis kinetics (e.g., Candida antarctica Lipase B) using stopped-flow spectrophotometry to monitor ester cleavage rates .

Methodological Frameworks

  • Experimental Design : Use factorial designs to test variables (temperature, catalyst concentration) and ANOVA to identify significant factors .
  • Literature Integration : Conduct systematic reviews using databases like SciFinder or Reaxys, prioritizing peer-reviewed journals over commercial sources .
  • Ethical Reporting : Adhere to IUPAC nomenclature and SI units. Use tools like ChemDraw for structural clarity and OriginLab for statistical visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.